2-{4-[(4-fluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{4-[(4-fluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .
Preparation Methods
The synthesis of 2-{4-[(4-fluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves several steps. The key starting material, pyrazolopyrimidine, is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol . . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
2-{4-[(4-fluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{4-[(4-fluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Industry: The compound may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
- 4-(5-Amino-7-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-phenoxy-acetic acid ethyl ester
- Thioglycoside derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of 2-{4-[(4-fluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its potent CDK2 inhibitory activity and its potential as a cancer therapeutic agent .
Properties
Molecular Formula |
C19H13FN6O |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
4-[4-[(4-fluorophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H13FN6O/c20-14-5-7-15(8-6-14)27-10-12-1-3-13(4-2-12)17-23-19-16-9-22-24-18(16)21-11-26(19)25-17/h1-9,11H,10H2,(H,22,24) |
InChI Key |
FDVADZJYLWIAJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)F)C3=NN4C=NC5=C(C4=N3)C=NN5 |
Origin of Product |
United States |
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